molecular formula C11H14Br2O B6319225 1,3-Dibromo-5-pentoxybenzene CAS No. 2121515-32-8

1,3-Dibromo-5-pentoxybenzene

Cat. No.: B6319225
CAS No.: 2121515-32-8
M. Wt: 322.04 g/mol
InChI Key: KEOSYTVJONKJRL-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-pentoxybenzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . It is characterized by the presence of two bromine atoms and a pentoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-pentoxybenzene can be synthesized through the bromination of 5-pentoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, ensuring the selective bromination at the 1 and 3 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine or brominating agents in large reactors, with careful control of temperature and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-pentoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.

    Oxidation Reactions: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-5-pentoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study the interactions of brominated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its brominated structure.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-pentoxybenzene involves its interaction with molecular targets through its bromine atoms and pentoxy group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the pentoxy group can undergo various transformations, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of a pentoxy group.

    1,3-Dibromo-5-ethoxybenzene: Similar structure but with an ethoxy group instead of a pentoxy group.

    1,3-Dibromo-5-propoxybenzene: Similar structure but with a propoxy group instead of a pentoxy group.

Uniqueness

1,3-Dibromo-5-pentoxybenzene is unique due to the presence of the pentoxy group, which provides different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity and applications in various chemical and biological processes .

Properties

IUPAC Name

1,3-dibromo-5-pentoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSYTVJONKJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294844
Record name Benzene, 1,3-dibromo-5-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-32-8
Record name Benzene, 1,3-dibromo-5-(pentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-5-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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